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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butanoic acid

CAS No.: 24552-29-2

Cat. No.: B2816272 Get Quote

Executive Summary
In the landscape of medicinal chemistry, 3-(2-Chlorophenyl)butanoic acid (CAS: 24552-29-2)

serves as a pivotal chiral building block. While structurally related to the GABA-B agonist

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), this specific ortho-chloro des-amino

analog is frequently utilized in the synthesis of indanones via intramolecular Friedel-Crafts

acylation and as a lipophilic linker in fragment-based drug discovery (FBDD).

The commercial supply chain for this molecule is bifurcated between catalog vendors

(providing milligram-to-gram quantities of variable purity) and Contract Research Organizations

(CROs) capable of stereoselective scale-up. This guide provides a technical framework for

selecting suppliers based on synthetic origin, impurity profiling, and chiral purity requirements.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
Before engaging suppliers, the procurement specification must be rigorously defined. The

ortho-position of the chlorine atom introduces steric hindrance not present in para-isomers (like

Baclofen precursors), affecting both metabolic stability and chemical reactivity.

Table 1: Technical Specifications
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Parameter Specification Notes

Chemical Name
3-(2-Chlorophenyl)butanoic

acid

Often mislabeled as "beta-

methyl-2-chlorohydrocinnamic

acid"

CAS Number 24552-29-2 (Racemic)
Note:[1][2][3] Enantiopure CAS

numbers vary by vendor.

Molecular Formula C₁₀H₁₁ClO₂ MW: 198.65 g/mol

Chirality One stereocenter at C3

Commercial samples are

racemic unless specified

"Enantiopure" (>98% ee).

Physical State Viscous oil or low-melting solid
Tendency to supercool; often

supplied as a gum.

pKa (Calc) ~4.7
Typical for

-aryl carboxylic acids.

Solubility DMSO, Methanol, DCM

Sparingly soluble in water;

soluble in basic aqueous

media.

Synthetic Context & Impurity Profiling
Understanding how a supplier manufactures this compound is the key to predicting its impurity

profile. "Black box" sourcing often leads to batch failures due to trace metal contamination or

isomeric impurities that co-elute during HPLC.

Dominant Synthetic Routes
Most commercial suppliers utilize one of two pathways:

Knoevenagel Condensation (Classical): 2-Chlorobenzaldehyde is condensed with malonic

acid to form the cinnamic acid derivative, followed by reduction.

Risk: Incomplete reduction leads to alkene impurities (conjugated unsaturated acids)

which are Michael acceptors and potential genotoxins.
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Friedel-Crafts Alkylation (Industrial): Reaction of 2-chlorobenzene with crotonic acid or

crotonates.

Risk:Regioisomers. The ortho/para directing effect of chlorine can lead to mixtures of 3-(2-

chlorophenyl) and 3-(4-chlorophenyl) isomers, which are difficult to separate.

Visualization: Synthesis-Driven Impurity Map
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Figure 1: Synthetic pathway analysis revealing critical impurities. Note that catalytic

hydrogenation (Step 2) carries a high risk of dehalogenation (removing the chlorine), creating a

difficult-to-detect impurity.

Commercial Supplier Landscape
The market is segmented by the scale and stereochemical requirements of your project.

Tier 1: Global Catalog Distributors (High Trust, High
Price)
Best for: Analytical standards, HTS hits, early discovery (<5g).

Sigma-Aldrich (Merck): The primary reference. They list the racemic compound (CAS 24552-

29-2). Their Certificate of Analysis (CoA) is the gold standard for validating generic suppliers.
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Thermo Scientific (Alfa Aesar): Reliable for basic building blocks.

TCI Chemicals: Often holds stock in Japan/US hubs; good for rapid delivery of 1g-5g units.

Tier 2: Building Block Specialists (Balance of
Speed/Cost)
Best for: SAR expansion, library synthesis (5g - 100g).

Enamine: The world's largest make-on-demand and stock library. They are excellent for

analogs. If the specific ortho-isomer is out of stock, they can synthesize it rapidly using

established protocols for phenylbutyric acids.

Combi-Blocks: Based in San Diego. Known for competitive pricing on halogenated

aromatics. They frequently stock the racemic acid.

PharmaBlock: Specializes in unique scaffolds. If you require the enantiopure version ((R)- or

(S)-), PharmaBlock is a preferred vendor due to their expertise in asymmetric synthesis and

resolution.

Tier 3: Custom Synthesis & Scale-Up (GMP/GLP)
Best for: Process development, Tox batches (>1kg).

WuXi AppTec / StaTech: For multi-kilogram delivery. You must specify the maximum

allowable limit for the des-chloro impurity (see Figure 1) in your request for quotation (RFQ).

Technical Protocol: Supplier Qualification
Do not rely solely on the vendor's CoA. The following self-validating protocol ensures the

material meets the rigor required for drug development.

Protocol: Chiral Purity Validation (HPLC)
Since the biological activity of 3-phenylbutanoic acid derivatives often resides in a single

enantiomer, distinguishing the racemate from the enantiopure form is critical.

Objective: Determine Enantiomeric Excess (ee) and Chemical Purity.
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Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-

dimethylphenylcarbamate)).

Rationale: These polysaccharide columns are industry standards for separating weak

carboxylic acids.

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress ionization

of the carboxylic acid, sharpening the peak shape. Without TFA, the peak will tail

significantly.

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (absorption of the chlorobenzene moiety).

Pass Criteria:

Racemic Purchase: 50:50 split (± 2%).

Chiral Purchase: >98% ee for the major isomer.

Protocol: Impurity Identification (LC-MS)
Objective: Detect "Impurity B" (Des-chloro analog) shown in Figure 1.

Method: Reverse Phase C18 (Agilent Zorbax Eclipse Plus).

Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). 5% to 95% ACN over

10 min.

Mass Spec: ESI Negative Mode (Carboxylic acids ionize better in negative mode: [M-H]⁻).

Target Ions:

Product: m/z ~197 (³⁵Cl isotope) and 199 (³⁷Cl isotope) in 3:1 ratio.

Impurity B (Des-chloro): m/z ~163. If this peak exists, reject the batch.
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Procurement Decision Logic
Use this workflow to determine the appropriate sourcing channel and validation burden.

Requirement Definition

Is Stereochemistry
Critical?

Scale Required?

No (Racemic OK)

Tier 3 Custom Synthesis
(PharmaBlock/WuXi)

Request Asymmetric Synth

Yes (Pure Enantiomer)

Tier 1/2 Catalog
(Sigma/Combi-Blocks)

Buy Racemic

< 10g > 100g

Internal Chiral
Resolution/HPLC

If Chiral needed
later

QC: H-NMR only

QC: Chiral HPLC + 
Trace Metal Analysis
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Figure 2: Decision matrix for sourcing 3-(2-chlorophenyl)butanoic acid based on

stereochemical needs and scale.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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